S-(5-Chloro-4-methyl-2-sulfamoylphenyl) ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(5-Chloro-4-methyl-2-sulfamoylphenyl) ethanethioate: is a chemical compound with the molecular formula C9H10ClNO3S2 It is characterized by the presence of a chloro, methyl, and sulfamoyl group attached to a phenyl ring, along with an ethanethioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-Chloro-4-methyl-2-sulfamoylphenyl) ethanethioate typically involves the reaction of 5-chloro-4-methyl-2-sulfamoylphenol with ethanethioic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: S-(5-Chloro-4-methyl-2-sulfamoylphenyl) ethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-(5-Chloro-4-methyl-2-sulfamoylphenyl) ethanethioate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in research to develop new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential use in treating various diseases. Its unique chemical structure makes it a candidate for drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Wirkmechanismus
The mechanism of action of S-(5-Chloro-4-methyl-2-sulfamoylphenyl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
- S-Phenyl ethanethioate
- S-Ethyl ethanethioate
- S-Methyl ethanethioate
Comparison: Compared to these similar compounds, S-(5-Chloro-4-methyl-2-sulfamoylphenyl) ethanethioate is unique due to the presence of the chloro, methyl, and sulfamoyl groups on the phenyl ring. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
120672-14-2 |
---|---|
Molekularformel |
C9H10ClNO3S2 |
Molekulargewicht |
279.8 g/mol |
IUPAC-Name |
S-(5-chloro-4-methyl-2-sulfamoylphenyl) ethanethioate |
InChI |
InChI=1S/C9H10ClNO3S2/c1-5-3-9(16(11,13)14)8(4-7(5)10)15-6(2)12/h3-4H,1-2H3,(H2,11,13,14) |
InChI-Schlüssel |
KVYLBQPKFMEFDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)SC(=O)C)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.